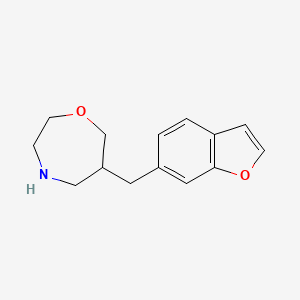
6-(Benzofuran-6-ylmethyl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzofuran-6-ilmetil)-1,4-oxazepano es un compuesto químico que pertenece a la clase de los derivados del benzofurano. . La estructura del 6-(Benzofuran-6-ilmetil)-1,4-oxazepano consiste en un anillo de benzofurano unido a un anillo de oxazepano, lo que lo convierte en un compuesto único e interesante para la investigación científica.
Métodos De Preparación
La síntesis del 6-(Benzofuran-6-ilmetil)-1,4-oxazepano se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, el anillo de benzofurano se puede construir a través de una cascada de ciclización de radicales libres, que es un excelente método para sintetizar compuestos poli cíclicos de benzofurano complejos . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El 6-(Benzofuran-6-ilmetil)-1,4-oxazepano sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de benzofurano puede conducir a la formación de derivados de benzofurano-2,3-diona .
Aplicaciones Científicas De Investigación
El 6-(Benzofuran-6-ilmetil)-1,4-oxazepano tiene varias aplicaciones de investigación científica debido a su estructura única y actividades biológicas. En química, se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. En biología y medicina, los derivados del benzofurano han demostrado un potencial como agentes antitumorales, antibacterianos, antioxidantes y antivirales . Además, estos compuestos se están explorando por su posible uso en el tratamiento de diversas enfermedades, incluido el cáncer y las infecciones virales .
Mecanismo De Acción
El mecanismo de acción del 6-(Benzofuran-6-ilmetil)-1,4-oxazepano implica su interacción con objetivos y vías moleculares específicos. Se sabe que los derivados del benzofurano interactúan con transportadores de monoaminas y receptores de serotonina, que juegan un papel crucial en sus actividades biológicas . Por ejemplo, pueden actuar como inhibidores de la recaptación de serotonina-norepinefrina-dopamina, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro . Este mecanismo es similar al de otros compuestos psicoactivos, lo que hace que los derivados del benzofurano sean candidatos potenciales para el tratamiento de trastornos neurológicos.
Comparación Con Compuestos Similares
El 6-(Benzofuran-6-ilmetil)-1,4-oxazepano se puede comparar con otros compuestos similares, como el 6-(2-aminopropil)benzofurano y el 5-(2-aminopropil)benzofurano . . La combinación única de los anillos de benzofurano y oxazepano en el 6-(Benzofuran-6-ilmetil)-1,4-oxazepano lo diferencia de estos compuestos similares, ofreciendo potencialmente actividades biológicas y aplicaciones distintas.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
6-(1-benzofuran-6-ylmethyl)-1,4-oxazepane |
InChI |
InChI=1S/C14H17NO2/c1-2-13-3-5-17-14(13)8-11(1)7-12-9-15-4-6-16-10-12/h1-3,5,8,12,15H,4,6-7,9-10H2 |
Clave InChI |
TXGAAOVNSPRPOA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CN1)CC2=CC3=C(C=C2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
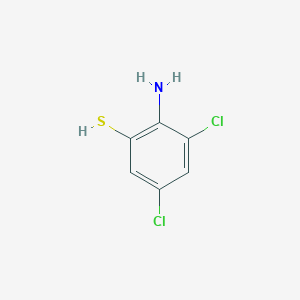
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)
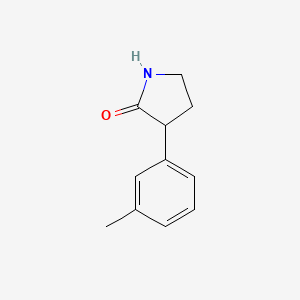
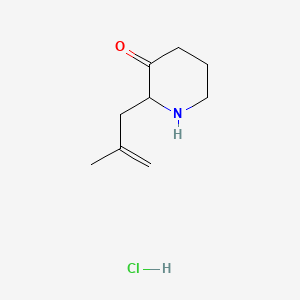

![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
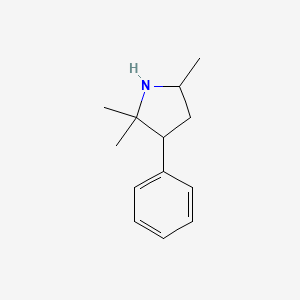
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
